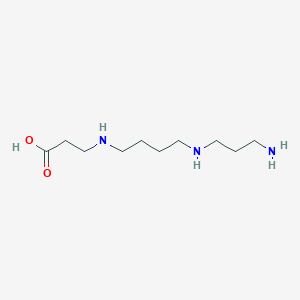
Spermic acid 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spermic acid 1, also known as 2-cesp or spermate 1, belongs to the class of organic compounds known as beta amino acids and derivatives. These are amino acids having a (-NH2) group attached to the beta carbon atom. Spermic acid 1 is slightly soluble (in water) and a weakly acidic compound (based on its pKa).
Wissenschaftliche Forschungsanwendungen
Raman Microspectroscopy in Human Sperm Analysis
Confocal Raman microspectroscopy, a technique that detects sample variations without external labels or extensive preparation, has been used to assess the effects of maleic acid on human sperm. This technique revealed that maleic acid treatment resulted in significant changes in the structures and chemical compositions of sperm membranes and even caused damage to sperm DNA. This finding suggests the potential of Raman microspectroscopy as a diagnostic tool in reproductive medicine (Li et al., 2014).
Role of Uric Acid in Semen
Uric acid, an end product of adenosine and guanosine catabolism, plays a crucial role in semen quality and sperm function. It contributes to maintaining and enhancing sperm motility, viability, and morphology, thus protecting sperm function and fertilizing ability mainly by neutralizing the damaging effects of oxidizing and nitrating agents. However, high levels of uric acid can adversely affect sperm function (Banihani, 2018).
Hyaluronic Acid in Sperm Selection for ICSI
Studies have explored the use of hyaluronic acid (HA) for sperm selection before intracytoplasmic sperm injection (ICSI). Spermatozoa bound to HA showed reduced DNA fragmentation and improved nucleus normalcy. Injection of HA-bound spermatozoa significantly improved embryo quality and development, highlighting HA's potential to optimize ICSI outcomes (Parmegiani et al., 2010).
Protective Effect of Gallic Acid on Sperm and Fertilization
Gallic acid, known for its antioxidant properties, has been studied for its effects on sperm apoptosis and in vitro fertilization in adult male mice treated with cyclophosphamide. The research indicates the potential protective effects of gallic acid against oxidative stress-induced damage in sperm (Mehraban et al., 2019).
Role of Retinoic Acid in Spermatogenesis
Retinoic acid plays an essential role in testicular development and functions, especially in spermatogenesis. It influences pluripotent stem cell migration, cell differentiation, apoptosis, stem cell number regulation, and maturation arrest in spermatogenic cells. Clinical studies suggest promising results for retinoic acid in spermatogenesis, but further research is needed (Margiana et al., 2022).
Eigenschaften
CAS-Nummer |
66165-34-2 |
|---|---|
Produktname |
Spermic acid 1 |
Molekularformel |
C10H23N3O2 |
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
3-[4-(3-aminopropylamino)butylamino]propanoic acid |
InChI |
InChI=1S/C10H23N3O2/c11-5-3-8-12-6-1-2-7-13-9-4-10(14)15/h12-13H,1-9,11H2,(H,14,15) |
InChI-Schlüssel |
JQNGEJIUZQDHIS-UHFFFAOYSA-N |
SMILES |
C(CCNCCC(=O)O)CNCCCN |
Kanonische SMILES |
C(CCNCCC(=O)O)CNCCCN |
Synonyme |
2-CESP N(8)-(2-carboxyethyl)spermidine N(8)-2-carboxyethylspermidine N-(3-aminopropyl)-N(4)-(2-carboxyethyl)-1,4-diaminobutane spermic acid 1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



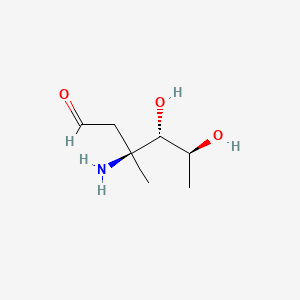
![2-[3,4,5-Trihydroxy-6-[2-hydroxy-1-(pyrrolidine-2-carbonylamino)propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate](/img/structure/B1196376.png)
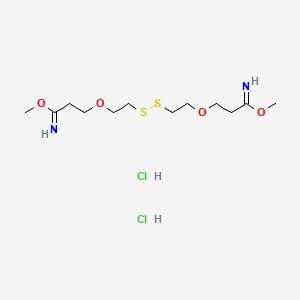
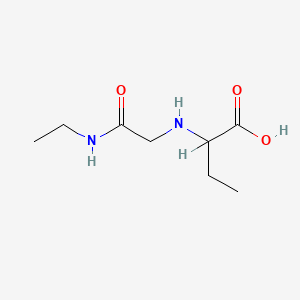

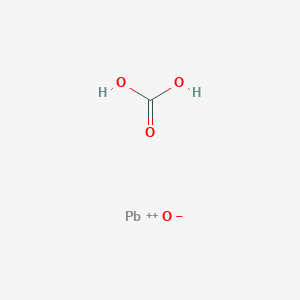
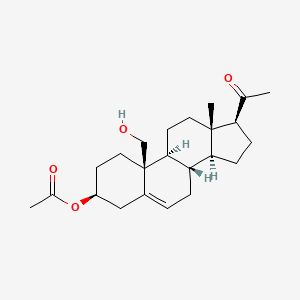
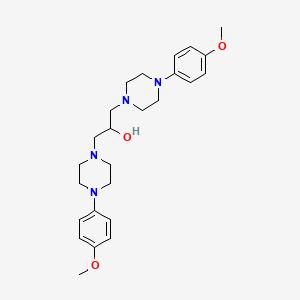
![(2S,5R,6R)-N-[6-[[(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]hexyl]-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamide](/img/structure/B1196389.png)
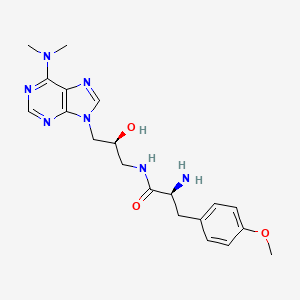
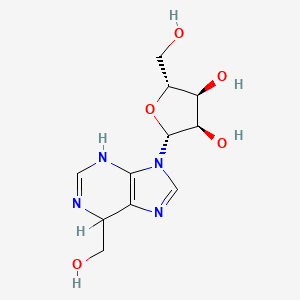
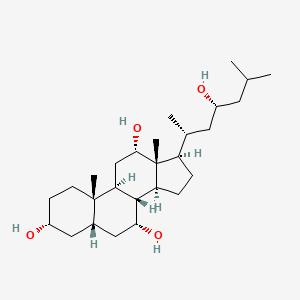

![2-[[(2R)-3-hexadecoxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B1196397.png)